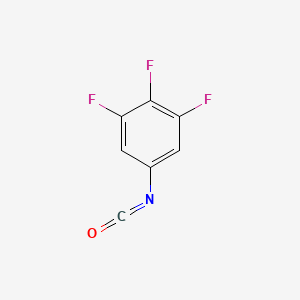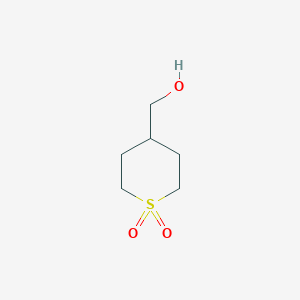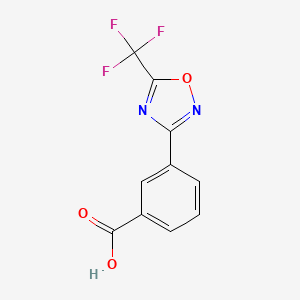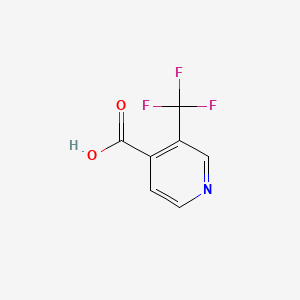
1,2,3-Trifluoro-5-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene, leading to the introduction of phosphorus atoms into the benzene ring . This method reflects a common strategy for introducing substituents into polyfluorinated benzenes, which may be relevant for the synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of polyfluorinated benzenes has been extensively studied. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in the crystal packing of non-polar compounds . Similarly, the structure of 1,2,4,5-tetrafluorobenzene has been determined to deviate only slightly from D6h symmetry, with nearly equal C–C and C–F bond lengths . These findings suggest that 1,2,3-Trifluoro-5-isocyanatobenzene would also exhibit a planar structure with slight deviations due to the presence of the isocyanate group.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, often facilitated by the presence of electron-withdrawing fluorine atoms. For example, 1,3,5-trifluorotrinitrobenzene reacts with a range of nucleophiles to form substituted trinitrobenzene derivatives . This reactivity could be extrapolated to 1,2,3-Trifluoro-5-isocyanatobenzene, which might also be expected to participate in nucleophilic substitution reactions due to the presence of the isocyanate functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the strong electronegativity of fluorine. The presence of fluorine atoms in compounds like 1,2,3,5-tetrafluorobenzene and 1,2,4,5-tetrafluorobenzene affects their crystal structures and intermolecular interactions . The electron-withdrawing effect of fluorine also impacts the reactivity of these compounds, as seen in the versatile reactivity of 1,3,5-trifluorotrinitrobenzene . For 1,2,3-Trifluoro-5-isocyanatobenzene, similar effects on physical properties such as melting point, boiling point, and solubility can be anticipated, along with a potential for unique reactivity due to the isocyanate group.
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
Hyperbranched Poly(arylene ether)s Synthesis
A novel trifluoromethyl-activated monomer, derived from 1,3,5-tribromobenzene and 4-fluoro-3-trifluoromethylphenylboronic acid, was used to synthesize several hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight without significant gelation and have been characterized for their excellent thermal stability and higher glass transition temperatures compared to their linear analogs, making them potentially useful for advanced materials applications (Banerjee et al., 2009).
Organometallic Chemistry and Functionalization Reactions
Regiospecific Functionalization of 1,2,3-Trifluorobenzene
The study demonstrated the use of novel organometallic recipes for the regiospecific functionalization of 1,2,3-trifluorobenzene, highlighting the precision achievable in modifying this compound to produce targeted chemical derivatives. This approach paves the way for the synthesis of complex organic molecules with specific functional groups (Heiss & Schlosser, 2003).
Environmental Science and Biodegradation
Biotransformation of Monofluorophenols
Research into the transformation of monofluorophenols by Rhodococcus opacus 1cp revealed the formation of fluoropyrogallols as intermediates. This study provides insights into the metabolic pathways involved in the biodegradation of fluorinated organic compounds, which is crucial for understanding the environmental fate of such chemicals (Finkelstein et al., 2000).
Synthesis of Fluorinated Aromatic Compounds
Continuous-Flow Synthesis of 2,4,5-Trifluorobromobenzene
A novel microreactor-based system was developed for the efficient synthesis of 2,4,5-trifluorobromobenzene, a valuable intermediate for the production of biologically active peptides and fluorescent reagents. This method offers a rapid and scalable approach to synthesizing fluorinated aromatic compounds, demonstrating the versatility of 1,2,3-trifluoro-5-isocyanatobenzene derivatives in chemical synthesis (Deng et al., 2016).
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHPAJOGZXLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649173 |
Source


|
| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoro-5-isocyanatobenzene | |
CAS RN |
869285-47-2 |
Source


|
| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)


![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)


![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)


![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)
